molecular formula C19H25N5O2S B2598527 5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-27-0

5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2598527
CAS No.: 851810-27-0
M. Wt: 387.5
InChI Key: OEWITFNFISJPDN-UHFFFAOYSA-N
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Description

The compound 5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused thiazolo-triazole core. Key structural elements include:

  • 4-Methoxyphenyl group: Aromatic moiety with electron-donating methoxy substituent, commonly associated with enhanced bioavailability and target affinity.
  • 4-Ethylpiperazine side chain: A nitrogen-rich substituent that may improve solubility and modulate receptor binding.
  • Hydroxyl group at position 6: Polar functional group contributing to hydrogen bonding and metabolic stability.

This structural complexity positions the compound as a candidate for pharmacological exploration, particularly in antimicrobial or CNS-related applications.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-22-9-11-23(12-10-22)16(14-5-7-15(26-3)8-6-14)17-18(25)24-19(27-17)20-13(2)21-24/h5-8,16,25H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWITFNFISJPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-ethylpiperazine to form an intermediate Schiff base. This intermediate is then reacted with 2-methylthiazolo[3,2-b][1,2,4]triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes structural differences and similarities between the target compound and analogs from the literature:

Compound Name / ID (Evidence Source) Core Structure Key Substituents Notable Features
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethylpiperazinyl, 4-methoxyphenyl Hydroxyl group enhances polarity; ethylpiperazine improves solubility
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () Thiazolo-triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Chlorine atom increases lipophilicity; ethoxy group may alter metabolic stability
(5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene)-2-(4-methoxyphenyl)-thiazolo-triazol-6-one () Thiazolo-triazol-6-one Pyrazole ring, Z-configuration, ethoxy-methylphenyl Conjugated system with pyrazole; ketone group at position 6 reduces polarity compared to hydroxyl
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole () Triazolo-thiadiazole Pyrazole, 4-methoxyphenyl Thiadiazole ring introduces electron-withdrawing effects; R-group variability (e.g., aryl, alkyl) modulates activity
2-[5-(4-Methoxyphenyl)-3-phenyl-pyrazoline]-6-methyl-benzothiazole () Benzothiazole-pyrazoline 4-Methoxyphenyl, pyrazoline Pyrazoline ring associated with antidepressant activity; benzothiazole core differs in electronic properties

Physicochemical Properties

  • Solubility : The ethylpiperazine in the target compound likely improves aqueous solubility relative to chlorophenyl () or fully aromatic analogs.
  • Electronic Effects : Thiadiazole rings () introduce electron-deficient regions, whereas the thiazolo-triazole core (target) balances electron-rich (methoxyphenyl) and electron-poor (triazole) zones.

Biological Activity

5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that combines elements of thiazole and triazole chemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The compound is characterized by a thiazolo[3,2-b][1,2,4]triazole core structure that is substituted with an ethylpiperazine and a methoxyphenyl group. The structural formula can be represented as follows:

C14H20N6OS\text{C}_{14}\text{H}_{20}\text{N}_6\text{OS}

This molecular configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have indicated that compounds featuring the thiazole and triazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess cytotoxic effects against several cancer cell lines. In particular, compounds similar to this compound have demonstrated activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .

Neuropharmacological Effects

The ethylpiperazine moiety is known for its role in modulating neurotransmitter systems. Research has shown that similar piperazine derivatives can act as antagonists at serotonin receptors (5-HT1A), influencing mood and anxiety-related behaviors. For example, compounds with piperazine structures have been reported to antagonize hypothermia induced by serotonin agonists in animal models . This suggests that the compound may have potential applications in treating mood disorders.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, particularly serotonin receptors.
  • Induction of Apoptosis : Studies suggest that thiazole and triazole compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on MCF-7 Cells : A derivative similar to the target compound was tested against MCF-7 cells and showed significant cytotoxicity with an IC50 value of 27.3 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-727.3
Compound BHCT-1166.2

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